![molecular formula C22H18N2O3S2 B2847674 2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 627833-47-0](/img/structure/B2847674.png)
2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole” is a complex organic compound that features a combination of isoquinoline, sulfonyl, thiophene, and oxazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
作用機序
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors
Mode of Action
The sulfone group in the compound can act as an electron-output site due to its strong electron-withdrawing ability . This suggests that the compound might interact with its targets by influencing electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical processes, such as sulfide oxidation
Result of Action
Based on its structure, it might influence electron transfer processes, potentially affecting cellular energy production and other metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline” likely involves multi-step organic reactions. Typical steps might include:
Formation of the Isoquinoline Moiety: This could involve the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Formation of the Oxazole Ring: This might be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This could be done via sulfonylation reactions using sulfonyl chlorides.
Attachment of the Thiophene Ring: This might involve cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or isoquinoline moieties.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential as a lead compound for drug development, particularly targeting neurological or inflammatory pathways.
Biochemistry: Studying interactions with biological macromolecules like proteins or nucleic acids.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Pharmaceuticals: Development of new therapeutic agents.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Sulfonyl-Containing Compounds: Other compounds with sulfonyl groups.
Thiophene Derivatives: Compounds featuring thiophene rings.
Oxazole Derivatives: Similar oxazole-containing compounds.
Uniqueness
The unique combination of isoquinoline, sulfonyl, thiophene, and oxazole moieties in “2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline” might confer distinct biological activities or chemical properties not found in other compounds.
特性
IUPAC Name |
4-(benzenesulfonyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-29(26,18-9-2-1-3-10-18)21-22(27-20(23-21)19-11-6-14-28-19)24-13-12-16-7-4-5-8-17(16)15-24/h1-11,14H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKTSBWZHNYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)
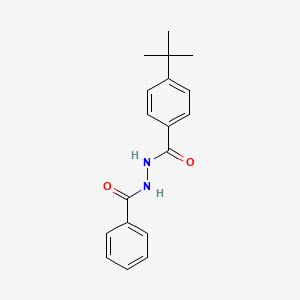
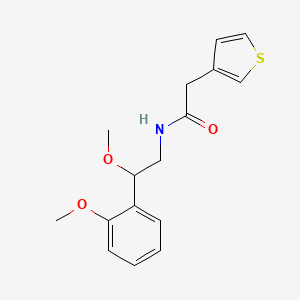
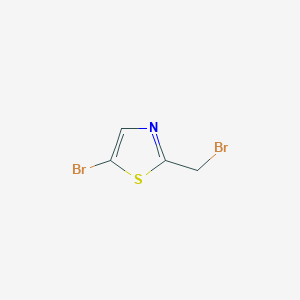
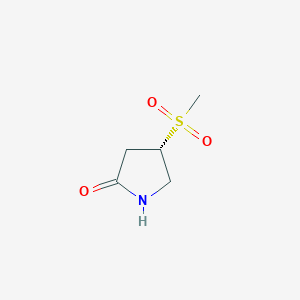
![4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B2847605.png)
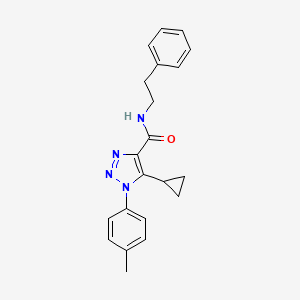
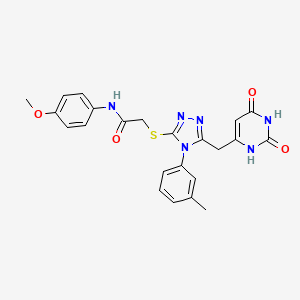
![1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B2847610.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
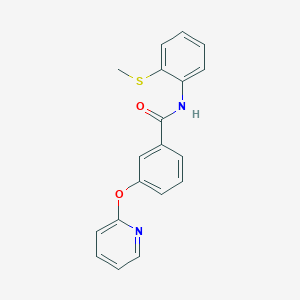
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)
